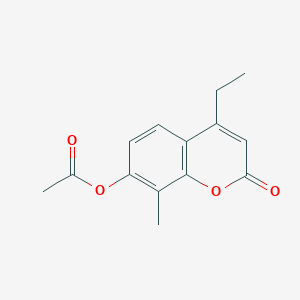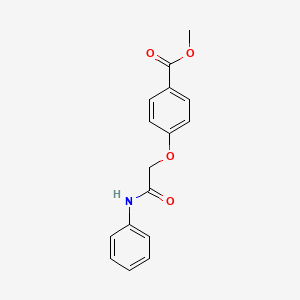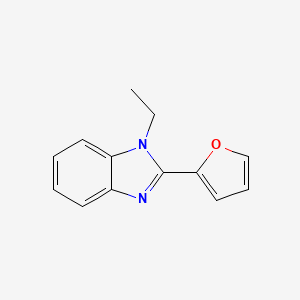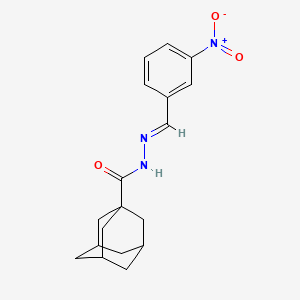
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin, is a natural organic compound found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has been used in traditional medicine for its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate involves its ability to inhibit various enzymes, including cytochrome P450, lipoxygenase, and xanthine oxidase. It also inhibits the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and blood clotting. Coumarin has been found to exhibit antioxidant activity, which protects cells from oxidative damage.
Biochemical and Physiological Effects
Coumarin has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antimicrobial activities. It has been shown to reduce inflammation by inhibiting the synthesis of prostaglandins and thromboxanes. It has been shown to prevent blood clotting by inhibiting the activity of coagulation factors. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate, including its potential applications in drug development, agriculture, and food industry. Coumarin derivatives have been synthesized and studied for their potential as anticancer agents, anti-inflammatory agents, and antiviral agents. Coumarin has also been studied for its potential as a natural pesticide to control pests and diseases in crops. In the food industry, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been studied for its potential as a natural preservative and flavoring agent. Further research is needed to fully understand the potential of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate and its derivatives in various fields.
Méthodes De Synthèse
Coumarin can be synthesized through various methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and glacial acetic acid. The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of a catalyst, such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base, such as piperidine.
Applications De Recherche Scientifique
Coumarin has been studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been found to exhibit anti-inflammatory, anticoagulant, and antimicrobial activities. It has been used in the treatment of thrombosis, edema, and cancer. In agriculture, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been found to exhibit insecticidal and fungicidal activities. It has been used as a natural pesticide to control pests and diseases in crops. In the food industry, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been used as a flavoring agent in various foods, including baked goods, beverages, and confectionery.
Propriétés
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-10-7-13(16)18-14-8(2)12(17-9(3)15)6-5-11(10)14/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONCQUZGZBPFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)

![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)


![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)

![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)
